3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene
Overview
Description
3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of multiple fluorine atoms in the compound enhances its stability and reactivity, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as a chlorinated benzene derivative, is reacted with a fluorinating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further optimize the process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The aromatic ring can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Fluorinating Agents: Compounds like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) are commonly used for introducing fluorine atoms.
Catalysts: Palladium-based catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, are typically used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the chlorine atom may be replaced by a hydroxyl group, resulting in the formation of a fluorinated phenol derivative.
Scientific Research Applications
3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: Fluorinated compounds are often used in biological studies to investigate enzyme-substrate interactions and metabolic pathways. The presence of fluorine atoms can enhance the stability and bioavailability of the compound.
Medicine: Fluorinated aromatic compounds are explored for their potential as pharmaceutical agents. They can exhibit enhanced pharmacokinetic properties and increased binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, making it more effective in its intended application.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated aromatic compound with similar reactivity and applications.
Fluorinated Quinolines: These compounds share the presence of fluorine atoms and are used in similar applications, such as pharmaceuticals and advanced materials.
Uniqueness
3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene is unique due to its specific arrangement of chlorine and fluorine atoms on the aromatic ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[chloro(difluoro)methoxy]-1,2,4,5-tetrafluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6O/c8-7(13,14)15-6-4(11)2(9)1-3(10)5(6)12/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNACRPGJDKNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(F)(F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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